GD3 lactone II
Description
Properties
CAS No. |
119912-76-4 |
|---|---|
Molecular Formula |
C7H15NO |
Synonyms |
GD3 lactone II |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gd3 Lactone Ii
GD3 lactone II is not synthesized directly as a primary ganglioside but is formed through the modification of ganglioside GD3. The biosynthesis of gangliosides follows a stepwise addition of monosaccharides and sialic acids to a ceramide backbone, primarily occurring in the Golgi apparatus. mybiosource.com Ganglioside GD3, the precursor to this compound, is synthesized from GM3 by the enzyme GD3 synthase (also known as ST8SiaI or ST8 alpha-N-acetylneuraminate alpha-2,8-sialytransferase 1). uni.lunih.govacs.org This enzyme catalyzes the transfer of a sialic acid residue from CMP-sialic acid to the terminal sialic acid of GM3 via an alpha-2,8-linkage. nih.govacs.org
The formation of this compound from GD3 involves the creation of intramolecular ester bonds (lactones) within the carbohydrate chain. Research indicates that ganglioside GD3 can be converted into two stable lactones, denoted as GD3 lactone I and this compound. uni.lucore.ac.uk The formation is thought to occur sequentially, with GD3 lactone I forming first, followed by the conversion of GD3 lactone I to this compound. uni.lucore.ac.uk
Structural studies using techniques like NMR spectroscopy have provided insight into the likely positions of these lactone linkages. In GD3 lactone I, an ester linkage is believed to form between the carboxyl group of the external (terminal) sialic acid residue and the C9-OH group of the internal sialic acid residue. uni.lucore.ac.uk The formation of this compound involves a second ester linkage, likely between the carboxyl group of the internal sialic acid and the C2-OH group of the galactose residue. uni.lucore.ac.uk This second lactone formation results in this compound being a neutral species, in contrast to GD3 lactone I which behaves as a monosialoganglioside due to the presence of a remaining free carboxyl group. uni.lucore.ac.uk
The lactonization of gangliosides, including GD3, can occur under acidic conditions. This suggests that the formation of this compound might be a condition-dependent process, potentially occurring in specific cellular compartments or extracellular environments where pH is lowered. For instance, studies on the stability of milk gangliosides have shown the formation of GD3 lactone under acidic conditions similar to those found in the infant stomach.
The metabolic pathway leading to GD3, the precursor of this compound, can be summarized in the following simplified table:
| Precursor | Enzyme | Product | Linkage Formed |
| Lactosylceramide | GM3 synthase (ST3GAL5) | GM3 | β1-4 Gal-Glc, α2-3 Sia-Gal |
| GM3 | GD3 synthase (ST8SiaI) | GD3 | α2-8 Sia-Sia |
Note: This table depicts the core pathway to GD3. The formation of this compound occurs subsequently from GD3.
The precise enzymatic machinery, if any, specifically responsible for catalyzing the formation of this compound in biological systems under physiological conditions is less clearly defined compared to the glycosyltransferases and sialyltransferases involved in the core ganglioside biosynthesis. However, the observation of lactone formation under acidic conditions suggests that local environmental factors can influence the metabolic fate of GD3, leading to the generation of its lactonized forms.
Degradation and Turnover of Gd3 Lactone Ii
The degradation of gangliosides is a complex process that primarily occurs within the lysosomes, mediated by a series of exoglycosidases and sialidases. This catabolic pathway sequentially removes sugar residues from the non-reducing end of the glycan chain. The initial step in ganglioside degradation typically involves the removal of sialic acid residues by lysosomal sialidases.
While specific details on the degradation pathway of GD3 lactone II are limited in the available literature, it is reasonable to infer that its turnover would involve similar lysosomal mechanisms. Before the exoglycosidases can act on the carbohydrate chain, the lactone bonds in this compound would likely need to be hydrolyzed, regenerating the open-chain form of GD3 or its partially degraded intermediates. The acidic environment of the lysosome (pH 4.5-5.0) is conducive to the hydrolysis of ester bonds, which could facilitate the opening of the lactone rings.
Following the potential hydrolysis of the lactone bonds, the resulting GD3 or its degradation products would then be subject to the standard ganglioside catabolic pathway. This involves the sequential action of specific enzymes:
Sialidases (e.g., NEU1, NEU2, NEU3, NEU4) remove sialic acid residues.
Beta-galactosidase removes galactose residues.
Beta-hexosaminidase removes N-acetylgalactosamine residues (relevant for gangliosides downstream of GD3, like GD2 and GM2).
Beta-glucosidase removes glucose, leaving ceramide.
The ceramide backbone is then further hydrolyzed by acid ceramidase into sphingosine (B13886) and a free fatty acid, which can be recycled or further metabolized.
Molecular and Subcellular Mechanisms of Action of Gd3 Lactone Ii
Interaction of GD3 Lactone II with Cellular Membrane Microdomains
Cellular membranes are not homogenous structures but are organized into specialized microdomains, such as lipid rafts, which are enriched in sphingolipids, cholesterol, and specific proteins. These domains serve as platforms for cellular signaling. The localization and behavior of molecules like this compound within these microdomains are critical to their biological function.
Gangliosides, as a class of glycosphingolipids, are known to be integral components of lipid rafts. researchgate.net These microdomains are characterized by a more ordered lipid environment compared to the surrounding bilayer. The hydrophobic ceramide portion of gangliosides anchors them in the membrane, while the complex oligosaccharide headgroups extend into the extracellular space, participating in cell-cell recognition and signaling.
While direct experimental evidence specifically localizing this compound to lipid rafts is limited, its structural relationship to GD3 strongly suggests its presence within these domains. GD3 has been shown to accumulate in lipid microdomains on the cell surface. researchgate.net Given that this compound is a derivative of GD3, it is highly probable that it also partitions into these sphingolipid- and cholesterol-rich environments. The altered conformation and charge of its headgroup, however, may influence its specific interactions within the raft and with other raft components.
The structure of this compound significantly impacts its behavior within a lipid monolayer, a model for a single leaflet of a cell membrane. The formation of the second lactone ring in this compound neutralizes the negative charges present in its parent molecule, GD3. This charge neutralization leads to a considerable increase in the molecular area it occupies at all surface pressures when compared to both GD3 and GD3 lactone I. nih.gov
This expansion is attributed to a distorted conformation of the oligosaccharide chain due to the fused carbohydrate rings. This distortion necessitates greater intermolecular spacing. nih.gov Consequently, the intermolecular dispersion energy of this compound is greatly diminished. Despite the larger area per molecule, the collapse pressure of a monolayer composed of this compound is increased compared to GD3 lactone I, indicating a stable, albeit less compact, arrangement in the membrane. nih.gov These findings suggest that the presence of this compound can alter the local fluidity and organization of the cell membrane, potentially impacting the function of membrane-associated proteins.
| Compound | Key Structural Feature | Effect on Molecular Area in Lipid Monolayer | Influence on Intermolecular Dispersion Energy |
|---|---|---|---|
| GD3 | Two sialic acid residues with negative charges | Standard molecular area | Standard intermolecular dispersion energy |
| GD3 Lactone I | One lactone ring, one negative charge eliminated | Decreased compared to GD3 | Higher than GD3 |
| This compound | Two lactone rings, both negative charges eliminated | Considerably larger than GD3 and GD3 Lactone I | Greatly diminished compared to GD3 Lactone I |
Modulation of Intracellular Signaling Cascades by this compound
While research specifically detailing the effects of this compound on intracellular signaling is sparse, the known roles of its precursor, GD3, in modulating key signaling pathways provide a framework for its potential activities. The structural differences between GD3 and this compound, particularly in the headgroup, are likely to alter the nature and extent of these interactions.
The parent ganglioside, GD3, has been implicated in the modulation of receptor tyrosine kinase (RTK) signaling. For instance, GD3 can associate with the epidermal growth factor receptor (EGFR) and activate its signaling pathway. This interaction is thought to occur within lipid rafts, where both GD3 and EGFR can be concentrated.
Given the likely localization of this compound in lipid rafts, it is plausible that it could also influence RTK signaling. However, the conformational changes in the oligosaccharide headgroup of this compound may lead to altered binding affinities for RTKs or their associated proteins. This could result in either an agonistic or antagonistic effect on RTK pathways, or potentially a complete lack of interaction. Further research is required to elucidate the specific role, if any, of this compound in this context.
There is limited evidence directly linking gangliosides to the modulation of G-protein coupled receptor (GPCR) signaling. However, some studies have suggested indirect interactions. For example, GD3 has been shown to be involved in a signaling pathway mediated by the α1-adrenergic receptor, a type of GPCR, leading to erythroid differentiation in certain leukemia cells.
The potential for this compound to influence GPCR signaling is currently unknown. The localization of many GPCRs and their downstream effectors within or in proximity to lipid rafts suggests a potential site for such interactions. The unique structural and electrochemical properties of this compound's headgroup could theoretically modulate the conformation and activity of nearby GPCRs, but this remains a speculative area requiring dedicated investigation.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the MAPK pathway is often downstream of RTKs.
Studies on the parent compound, GD3, have shown that it can be associated with the activation of MAPK signaling, for example, through its interaction with c-Met and EGFR. This suggests that by modulating RTK activity, GD3 can influence downstream MAPK cascades.
Consequently, if this compound does indeed modulate RTK signaling, it would be expected to have a corresponding effect on the MAPK pathway. The nature of this effect—whether it leads to activation or inhibition—would depend on its specific interactions with the upstream receptors. As with the other signaling pathways, direct evidence for the impact of this compound on MAPK signaling is currently lacking.
| Signaling Pathway | Known Role of GD3 (Precursor) | Postulated Role of this compound | Supporting Rationale |
|---|---|---|---|
| Receptor Tyrosine Kinase (RTK) Pathways | Associates with and activates EGFR signaling. | May modulate RTK signaling, but the effect is unknown. | Structural similarity to GD3 and probable localization in lipid rafts. |
| G-Protein Coupled Receptor (GPCR) Signaling | Implicated in α1-adrenergic receptor-mediated signaling in a specific cell line. | Potential for interaction is speculative. | Co-localization of GPCRs and gangliosides in membrane microdomains. |
| MAPK Pathways | Associated with MAPK activation downstream of RTKs like c-Met and EGFR. | Potential to influence MAPK signaling as a consequence of RTK modulation. | MAPK pathways are downstream effectors of many RTKs. |
This compound Impact on AKT Signaling
Currently, there is a lack of specific scientific literature and research data detailing the direct impact of this compound on the AKT signaling pathway. The AKT pathway is a critical intracellular cascade that regulates cell survival, growth, proliferation, and metabolism. While the parent compound, ganglioside GD3, has been implicated in various signaling events, the specific effects of its lactonized form, this compound, on AKT and its downstream effectors have not been elucidated in published studies. Therefore, a detailed mechanism of action for this compound within this specific pathway cannot be provided at this time.
Direct Binding and Ligand-Receptor Interactions of this compound
Research into the direct binding and ligand-receptor interactions of this compound is limited, with studies primarily focusing on its structural characteristics and interactions with antibodies rather than cellular receptors that initiate signal transduction.
This compound is a neutral derivative of the ganglioside GD3. nih.gov Its structure is characterized by the formation of two internal ester linkages. In addition to the first lactone ring formed between the carboxyl group of the external sialic acid and the C9-OH of the internal sialic acid (as seen in GD3 lactone I), a second ester linkage is formed in this compound between the carboxyl group of the internal sialic acid and the C2-OH of the galactose residue. nih.gov This double lactonization eliminates the negative charges present in the parent GD3 molecule and significantly alters the conformation of its oligosaccharide head group. nih.govnih.gov
This structural alteration has a profound impact on its binding properties. A key research finding demonstrated that the monoclonal antibody R24, which recognizes and binds to GD3, shows no binding affinity for this compound. nih.gov In contrast, it binds weakly to GD3 lactone I, which retains one negative charge. nih.gov This suggests that both the negative charges and the specific spatial arrangement of the sialic acid residues on the GD3 molecule are crucial for this antibody recognition. The complete loss of charge and the distorted conformation of the sugar chain in this compound likely account for the abrogation of binding. nih.gov
While this provides insight into the molecular recognition of this compound by an antibody, there is no available research detailing its direct binding to specific cell surface receptors that would typically mediate downstream signaling events. The table below summarizes the known binding interaction.
Table 1: Documented Binding Interactions of this compound
| Interacting Molecule | Binding Affinity | Structural Basis for Interaction |
| Monoclonal Antibody R24 | No binding observed | Loss of negative charges and conformational changes in the oligosaccharide moiety due to double lactonization prevent recognition by the antibody. nih.gov |
Table 2: Mentioned Compounds
Cellular and Physiological Roles of Gd3 Lactone Ii in Research Models
GD3 Lactone II in Cell Proliferation and Growth Regulation
The ganglioside GD3 is recognized for its dual capacity to influence cell fate, mediating both cell proliferation and, under different conditions, cell death. nih.gov Its role in promoting cell growth has been particularly noted in research models of neuroectodermal tumors, such as melanoma and glioblastoma. nih.govnih.gov
In specific cellular contexts, GD3 expression has been shown to directly influence the progression of the cell cycle. A study involving GD3-synthase-transfected pancreatic cancer cells, which consequently upregulated GD3 expression, found that the compound induced a stronger apoptotic response and caused cells to become arrested in the S-phase of the cell cycle. frontiersin.org This finding suggests that in certain cancer models, an increase in GD3 can disrupt normal cell cycle kinetics, preventing cells from completing the DNA synthesis phase and proceeding to mitosis. frontiersin.org
Multiple studies have demonstrated that GD3 expression is correlated with enhanced cell growth rates in various cancer cell lines. encyclopedia.pub For instance, genetically engineering a GD3-negative mutant melanoma cell line (SK-MEL-28-N1) to express GD3 resulted in markedly increased cell growth and proliferation as measured by MTT and BrdUrd uptake assays. nih.gov Conversely, suppression of GD3 expression in a rat F-11 tumor cell line led to a significant reduction in tumor growth in vivo. aacrjournals.org This pro-growth role is supported by findings that GD3-lacking mutants of SK-MEL-28 melanoma cells exhibit markedly reduced cell proliferation. nih.gov In human glioma cells, higher expression of GD3 is associated with significantly promoted cell growth. frontiersin.orgnih.gov This body of evidence underscores GD3's function in fostering the malignant properties of certain tumor cells by augmenting their proliferative capacity. nih.govencyclopedia.pub
Table 1: Effect of GD3 Ganglioside Expression on Cell Growth in Research Models
| Cell Line/Model | Experimental Approach | Observed Effect on Cell Growth | Reference |
| SK-MEL-28-N1 (Melanoma) | Transfection to express GD3 | Markedly increased cell proliferation | nih.gov |
| F-11 (Rat DRG-derived) | Antisense inhibition of GD3-synthase | Markedly reduced rate of tumor growth | aacrjournals.org |
| U-251MG (Glioma) | Overexpression of GD3-synthase | Significantly promoted cell growth | frontiersin.orgnih.gov |
| Pancreatic Cancer Cells | Transfection with GD3-synthase | Induced S-phase cell cycle arrest | frontiersin.org |
This compound in Apoptosis and Programmed Cell Death Mechanisms
While GD3 can promote proliferation, it is also a well-documented mediator of apoptosis. nih.govnih.govlipotype.com Its primary mechanism of inducing programmed cell death involves the direct activation of the intrinsic, or mitochondrial, apoptotic pathway. nih.gov
The intracellular accumulation of GD3 is a significant contributor to mitochondrial damage, a critical event in the intrinsic apoptotic program. nih.gov Research in activated T-cells demonstrated that internalized GD3 initiates a cascade of pro-apoptotic events beginning with the production of reactive oxygen species (ROS). nih.gov This is followed by the accumulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to increased mitochondrial permeability, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9. nih.govyoutube.com The release of cytochrome c is a pivotal step, as it binds with the Apoptotic protease activating factor-1 (APAF1) to form the apoptosome, a complex that activates the initiator caspase-9, which in turn activates executioner caspases to dismantle the cell. youtube.commdpi.com
The extrinsic pathway of apoptosis is initiated by the activation of cell surface death receptors, such as Fas, which leads to the recruitment of adaptor proteins and the activation of caspase-8. mdpi.comthermofisher.comassaygenie.com While the primary pro-apoptotic role of GD3 is through the intrinsic pathway, evidence suggests a point of crosstalk. In certain human tumor cell lines, GD3 has been observed to accumulate rapidly following the triggering of the Fas receptor. researchgate.net Furthermore, preventing this endogenous GD3 accumulation was shown to substantially block Fas-induced apoptosis. researchgate.net Other reports indicate that GD3 can mediate the activation of caspase-8, a key initiator of the extrinsic pathway. nih.gov This suggests that GD3 may act as an amplifying signal that links extrinsic receptor activation to the mitochondrial-mediated intrinsic death cascade. nih.govresearchgate.net
A central mechanism by which GD3 induces mitochondrial-dependent apoptosis is through its direct effect on the mitochondrial permeability transition pore (mPTP). nih.govnih.govnih.gov The mPTP is a multiprotein complex in the inner mitochondrial membrane that, when opened, allows for the unregulated passage of solutes up to 1,500 Daltons, leading to mitochondrial dysfunction. nih.gov Studies have unequivocally shown that GD3 ganglioside induces the opening of the mPTP in both isolated mitochondria and intact cells. nih.gov This event, which is sensitive to the inhibitor cyclosporin (B1163) A, precedes the onset of apoptosis and is considered to be causally related to it. nih.govnih.gov The opening of the pore leads to mitochondrial swelling, the depletion of cytochrome c, and the dissipation of the mitochondrial membrane potential, committing the cell to apoptosis. researchgate.netnih.gov
Table 2: Key Molecular Events in GD3 Ganglioside-Modulated Apoptosis
| Apoptotic Pathway | Key Molecular Component / Event | Role in GD3-Mediated Apoptosis | Reference(s) |
| Intrinsic Pathway | Reactive Oxygen Species (ROS) | Initial signal generated upon GD3 internalization | nih.gov |
| p53 / Bax | Accumulation promotes mitochondrial permeabilization | nih.gov | |
| Mitochondrial Permeability Transition Pore (mPTP) | Opening induced by GD3, causing mitochondrial dysfunction | nih.govresearchgate.netnih.gov | |
| Cytochrome c | Released from mitochondria following mPTP opening | nih.govnih.gov | |
| Apoptosome (APAF1 complex) | Forms upon cytochrome c release to activate caspase-9 | youtube.commdpi.com | |
| Caspase-9 | Initiator caspase activated by the apoptosome | nih.gov | |
| Extrinsic Pathway | Fas Receptor | Triggering leads to GD3 accumulation | researchgate.net |
| Caspase-8 | Initiator caspase; may be activated by GD3 | nih.gov |
Reactive Oxygen Species Production Mediated by this compound
Research into the role of the ganglioside GD3, the parent compound of this compound, has revealed a significant role in the regulation of cell proliferation and death through the recruitment of reactive oxygen species (ROS). johnshopkins.edunih.gov In studies using human aortic smooth muscle cells, GD3 demonstrated a concentration-dependent dual role in ROS production. johnshopkins.edunih.gov
At low concentrations, ranging from 2.5 to 10 µM, GD3 was found to stimulate the generation of superoxide (B77818) by activating both NADPH oxidase and NADH oxidase. nih.gov This increase in superoxide levels led to downstream signaling events that promoted cell proliferation. nih.gov Conversely, at higher concentrations (50-200 µM), GD3 inhibited superoxide generation but significantly stimulated the production of nitric oxide (NO), with a tenfold increase compared to control groups. johnshopkins.edunih.gov This shift from superoxide to nitric oxide production triggered signaling pathways that resulted in apoptosis, or programmed cell death. johnshopkins.edunih.gov This was further associated with the release of mitochondrial cytochrome c and fragmentation of intrachromosomal DNA. nih.govresearchgate.net
While these findings highlight a clear mechanism for the parent ganglioside GD3 in mediating ROS production, specific studies detailing the direct role of this compound in this process are not available in the reviewed literature. The lactonization of GD3 may alter its interaction with cell membranes and related enzymes, but the precise impact on ROS generation has yet to be elucidated.
Table 1: Effect of GD3 Concentration on Reactive Oxygen Species Production in Human Aortic Smooth Muscle Cells
| GD3 Concentration | Primary ROS Mediator | Key Cellular Outcome |
|---|---|---|
| Low (2.5-10 µM) | Superoxide | Cell Proliferation |
| High (50-200 µM) | Nitric Oxide (NO) | Apoptosis |
This compound Involvement in Cellular Differentiation Processes
The involvement of the b-series gangliosides, initiated by the synthesis of GD3, in neuronal differentiation has been a subject of investigation. The significant changes in the expression of GD3 during neuronal development suggested it might be a requirement for these processes. nih.gov However, research using embryonic stem (ES) cells where the GD3 synthase gene (GD3S) was disrupted has challenged this hypothesis. nih.gov
In a study involving mouse embryonic stem cells, researchers created a line of cells deficient in GD3 synthase activity, which consequently did not synthesize any b-series gangliosides, including GD3. nih.gov Despite the complete absence of these gangliosides, the ES cells could still be successfully induced to undergo neuronal differentiation. nih.gov The differentiated neuronal cells from both the wild-type and the GD3-deficient stem cells were capable of forming complex neurite networks and expressed standard axon-specific and dendrite-specific protein markers. nih.gov These results indicate that GD3 synthase and the subsequent b-series gangliosides are not essential for the process of neuronal differentiation from uncommitted precursor cells. nih.gov
Currently, there is no specific research available that directly examines the role of this compound in cellular differentiation processes. The functional consequences of the structural modification from GD3 to its lactone form in the context of cell fate determination remain an area for future investigation.
This compound's Role in Cell Adhesion and Migration in Research Models
The parent ganglioside, GD3, has been identified as a key molecule in the cellular adhesion of certain cancer cells. nih.govnih.gov In human melanoma cells, which express high levels of GD3, this ganglioside is involved in the attachment of the cells to various extracellular matrix (ECM) proteins, including fibronectin, laminin, collagen, and vitronectin. nih.gov
Research has demonstrated that monoclonal antibodies targeting the carbohydrate portion of GD3 can effectively inhibit the attachment of melanoma cells to these substrate proteins. nih.gov This inhibitory effect occurs rapidly, suggesting that GD3 plays a role in the initial events of cell-substrate interaction. nih.gov Further studies have indicated that GD3 enhances adhesion signals by recruiting integrins into glycolipid-enriched microdomains on the cell membrane, which strengthens the cell's interaction with the ECM. nih.gov In melanoma cell models, cells expressing GD3 show stronger adhesion and subsequent phosphorylation of signaling proteins like focal adhesion kinase (FAK) and paxillin (B1203293) compared to cells deficient in GD3. nih.gov
While the role of GD3 in promoting cell adhesion in melanoma is well-documented, specific studies on the function of this compound in cell adhesion and migration are lacking. The conversion of the carboxylic acid group of sialic acid into a lactone ring could potentially alter the molecule's charge and conformation, thereby affecting its role in mediating interactions between the cell and the extracellular matrix.
Immunomodulatory Effects of this compound in Pre-clinical Research
This compound has been a focus of pre-clinical research primarily for its immunomodulatory properties, specifically its potential to enhance the immunogenicity of the parent GD3 molecule in the context of cancer vaccines. cancer.gov The ganglioside GD3 is often overexpressed on the surface of neuroectoderm-derived tumors, such as melanoma, making it a target for immunotherapy. nih.govnih.gov However, gangliosides are typically poor immunogens.
To overcome this, researchers have synthesized derivatives of GD3, including this compound, to create more potent vaccine candidates. In pre-clinical models, these modified gangliosides are often conjugated to an immunogenic carrier protein, such as keyhole limpet hemocyanin (KLH), to further stimulate the immune system. cancer.gov A bivalent vaccine containing both GD2 lactone and GD3 lactone conjugated to KLH has been developed and investigated. cancer.govcancer.gov The goal of such a vaccine is to elicit a strong antibody response against tumor cells that express GD3. cancer.gov The intended mechanisms of action for the induced antibodies include complement-mediated cytotoxicity (CMC) and antibody-dependent cell-mediated cytotoxicity (ADCC). cancer.gov
Table 2: Pre-clinical Immunomodulatory Research on this compound
| Compound | Research Context | Observed Immunomodulatory Effect | Intended Therapeutic Mechanism |
|---|---|---|---|
| This compound-KLH Conjugate | Bivalent Cancer Vaccine Development | Elicits antibody response against GD3-expressing cells | Complement-Mediated Cytotoxicity (CMC) & Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) |
Analytical Methodologies for Gd3 Lactone Ii Characterization and Quantification
Chromatographic Techniques for GD3 Lactone II Isolation and Purification
Chromatography plays a crucial role in separating this compound from other lipids, gangliosides, and biological matrix components. These techniques exploit differences in physicochemical properties such as polarity, charge, and size to achieve separation.
This compound is formed from ganglioside GD3, typically through a reaction sequence where GD3 converts to GD3 lactone I and subsequently to this compound. This process can occur at room temperature. nih.govresearchgate.net this compound has been described as behaving like a neutral species, in contrast to GD3 lactone I which behaves as a monosialoganglioside. nih.govresearchgate.net Isolation of these lactones from their parent gangliosides has been achieved using techniques such as DEAE-Sephadex column chromatography with stepwise elution. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of various compounds, including gangliosides and their lactone derivatives. HPLC offers high resolution and can be coupled with various detectors for both qualitative and quantitative analysis. veeprho.comtorontech.com
HPLC has been employed in studies involving ganglioside lactonization, allowing for the monitoring of the time course of lactone production. researchgate.net While specific detailed HPLC protocols solely focused on the isolation and purification of this compound are not extensively detailed in the provided search results, HPLC is a standard technique for analyzing lactones and can be coupled with mass spectrometry for enhanced identification and quantification. cmes.orgrsc.orgnih.govresearchgate.net The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase pumped under high pressure. veeprho.commuohio.edu
Thin-Layer Chromatography (TLC) Applications for this compound
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used for the separation and analysis of lipids and glycolipids, including gangliosides and their lactonized forms. veeprho.comchromtech.com TLC is often used as an analytical method to assess purity and monitor reactions. muohio.edu
TLC has been utilized to follow the time course of GD3 lactonization. researchgate.net It has also been applied to analyze incubated samples of GD3 at various pH levels, demonstrating the formation of GD3 lactone under acidic conditions. tandfonline.com TLC plates coated with an adsorbent material, such as silica, are used as the stationary phase, and a mobile phase consisting of an organic solvent or mixture moves up the plate by capillary action. veeprho.commuohio.edu Samples are spotted near the bottom of the plate, and components separate based on their differential affinities for the stationary and mobile phases. muohio.edu Visualization of separated glycolipids on TLC plates can be achieved using spraying reagents like orcinol-sulfuric acid, which colors glycolipids containing neutral carbohydrates. tandfonline.com Immunostaining on TLC has also been developed for the detection and quantitation of gangliosides like GD2 and GD3. aoadx.comnih.gov
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a separation technique that separates ions based on their electrophoretic mobility in a capillary tube under the influence of an electric field. b-ac.co.ukcolby.edu This mobility is dependent on the molecule's charge, size, and the viscosity of the medium. b-ac.co.uk CE offers high separation efficiency and can be coupled with sensitive detectors, including mass spectrometry. colby.eduresearchgate.net
While specific applications of CE solely for this compound are not detailed in the provided results, CE methods have been developed for the analysis of other naturally occurring lactones, such as 2-hydroxycitric acid lactones. nih.gov CE is also widely applied to the analysis of carbohydrates and glycoconjugates, including glycans cleaved from proteins and complex glycosaminoglycans. researchgate.net The ability of CE to separate molecules based on charge and size makes it a potentially valuable tool for analyzing the potentially neutral or less charged this compound compared to the parent GD3. nih.govresearchgate.net CE can be coupled with mass spectrometry through an electrospray ionization interface. researchgate.netwikipedia.org
Mass Spectrometry (MS) Approaches for this compound Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). thermofisher.com It is essential for the definitive characterization of this compound, providing information about its molecular weight and structure through fragmentation patterns. MS is often coupled with chromatographic techniques like HPLC or CE for the analysis of complex biological samples. cmes.orgrsc.orgaoadx.comresearchgate.netwaters.com
MS has been used for the identification and quantification of gangliosides, including GD3. aoadx.com For lactones, MS provides crucial data for confirming their structure. rsc.orgmdpi.com The coupling of chromatography with MS allows for the separation of different lactone species before their detection and characterization by mass. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing large, polar, and thermally labile molecules like biomolecules, including gangliosides and potentially their lactones. wikipedia.orgnih.govwikipedia.orglibretexts.org ESI produces ions by applying a high voltage to a liquid sample, creating an aerosol that desolvates, resulting in charged molecules. wikipedia.orglibretexts.org A key advantage of ESI is its ability to produce multiply charged ions, extending the mass range of the mass analyzer. wikipedia.org
ESI-MS has been used in conjunction with HPLC to monitor the lactonization of gangliosides and analyze sialyl oligosaccharides. researchgate.net ESI is considered a soft ionization method, leading to minimal fragmentation, which is advantageous for observing the molecular ion of intact lactones. wikipedia.orglibretexts.org Fragmentation can be induced using tandem MS (ESI-MS/MS) to obtain structural information. wikipedia.org ESI-MS is suitable for analyzing samples purified by HPLC or CE, as these techniques use liquid mobile phases compatible with ESI. cmes.orgwikipedia.orglibretexts.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of this compound
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for the analysis of large molecules, including biomolecules like carbohydrates and proteins. wikipedia.org In MALDI, the analyte is mixed with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. wikipedia.orgmdpi.com
MALDI-MS has been applied to the analysis of gangliosides. upenn.edu While specific detailed applications of MALDI-MS solely for this compound are not prominently featured in the provided search results, MALDI-MS is a suitable technique for analyzing glycolipids and their derivatives due to its ability to handle relatively large and complex molecules. wikipedia.org MALDI typically produces fewer multiply charged ions compared to ESI. wikipedia.org The technique involves mixing the sample with a suitable matrix, applying it to a metal plate, and irradiating with a pulsed laser to generate ions. wikipedia.org MALDI-TOF MS (Time-of-Flight Mass Spectrometry) is a common configuration used for profiling and identification. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of complex molecules like this compound by fragmenting ions and analyzing the resulting product ions. MS/MS allows for the determination of individual ganglioside structures, even within mixtures, which is particularly useful given the heterogeneity often observed in gangliosides. oup.com Electrospray ionization mass spectrometry (ESI-MS), known for its soft ionization, coupled with MS/MS, is a method of choice for structural determination of gangliosides. oup.com Collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) are common fragmentation methods used in tandem MS for structural analysis of oligosaccharides. nih.govucdavis.edu
While the search results specifically mention the use of MS/MS for GD3 and GM3 gangliosides, and ganglioside lactones in general, direct detailed fragmentation data specifically for this compound from these searches is limited. However, the principles and techniques described for related gangliosides and lactones are applicable. For instance, studies on GM3 lactone have shown that the presence of the lactone ring can influence fragmentation patterns, providing information about the position of the intramolecular ester bond. oup.com The analysis of fragment ions arising from glycosidic bond cleavages (Y-ions) is a standard approach in ganglioside MS/MS to determine the sequence of the oligosaccharide chain. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization
Studies on the lactonization of ganglioside GD3 have utilized two-dimensional J-correlated proton NMR spectroscopy to investigate the positions of the inner ester linkages in GD3 lactones I and II. nih.govresearchgate.net Based on NMR data, it was proposed that in this compound, a second ester linkage is likely formed between the carboxyl group of the internal sialic acid and the C2-OH of the galactose residue, in addition to an ester linkage in GD3 lactone I between the carboxyl group of the external sialic acid and C9-OH of the internal sialic acid residue. nih.govresearchgate.net
NMR studies can also reveal conformational changes induced by lactonization. nih.gov For example, NMR and dynamics studies on GD1b and GD1b-lactone showed significant conformational differences between the two molecules. nih.gov Similarly, the presence of fused carbohydrate rings due to lactonization in this compound can lead to a distorted oligosaccharide chain conformation. nih.gov
Immunochemical Detection Methods for this compound in Biological Samples
Immunochemical methods, which utilize the specific binding of antibodies to antigens, are valuable for detecting and quantifying this compound in biological samples. These methods are particularly useful for analyzing the expression levels of gangliosides on cell surfaces or in tissue extracts.
Monoclonal antibodies that recognize gangliosides, including GD3 and its lactone forms, are key reagents in these methods. For instance, the monoclonal antibody R24 has been used to study the reactivity with GD3 and its lactones. nih.govresearchgate.net Studies have shown that the reactivity of R24 differs between GD3, GD3 lactone I, and this compound, suggesting that the antibody's binding is influenced by the structural changes and loss of negative charges upon lactonization. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the detection and quantification of antigens or antibodies. ELISA can be adapted for the detection of this compound by using antibodies that specifically bind to this lactone form.
While direct information on ELISA development specifically for this compound is not extensively detailed in the provided search results, studies have utilized ELISA to detect anti-GD3 antibodies in serum samples, often in the context of vaccine trials involving GD3 or GD3 lactone conjugates. nih.govaacrjournals.orgaacrjournals.org These studies demonstrate the principle of using ELISA to detect immune responses related to GD3 lactone. The development of a direct ELISA for this compound would involve coating plates with this compound or using an antibody specific to this compound as the capture antibody. Detection would then rely on a labeled antibody that recognizes this compound.
Research has shown that a GD3-lactone-KLH conjugate vaccine can induce anti-GD3 antibodies detectable by ELISA. nih.govaacrjournals.org This indicates that GD3 lactone can be presented in a way that elicits an antibody response, forming the basis for immunochemical detection methods.
Flow Cytometry for this compound Expression Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam, and it is widely used to assess the cell surface expression of gangliosides. By using fluorescently labeled antibodies that bind to this compound, the presence and levels of this lactone on the surface of cells can be quantified.
Flow cytometry analysis with anti-ganglioside antibodies has been used to study the expression of GD3 and other gangliosides on various cell types, including melanoma cells and leukemia blasts. nih.govnih.govnih.gov Studies have shown that GD3 expression can be analyzed by flow cytometry using antibodies like R24. nih.gov While the search results primarily discuss the flow cytometric analysis of GD3, the principle is directly applicable to this compound, provided that specific antibodies are available.
Research indicates that flow cytometry can be used to assess the reactivity of antibodies with cell surface gangliosides and to sort cell populations based on their ganglioside expression. nih.govgoogle.com This technique allows for quantitative analysis of the percentage of cells expressing this compound and the intensity of its expression. aacrjournals.org
Spectroscopic Techniques for this compound Conformation Studies
Besides NMR, which provides detailed structural and conformational information (as discussed in Section 5.3), other spectroscopic methods can be employed. Circular Dichroism (CD) spectrometry, for instance, has been used to observe the formation of GM3 lactone, suggesting its utility in monitoring lactonization and potentially probing conformational changes. oup.com
Studies on ganglioside lactones have highlighted that the formation of inner ester linkages can cause conformational changes and increased structural rigidity. oup.com The presence of the additional lactone ring in this compound is expected to significantly impact the conformation of the oligosaccharide chain, potentially leading to a more distorted and rigid structure compared to the parent GD3 and GD3 lactone I. nih.gov These conformational changes can influence the molecule's interactions with antibodies and its behavior in lipid monolayers. nih.govresearchgate.netnih.gov
While specific details on the application of various spectroscopic techniques solely for this compound conformation studies are limited in the provided results, the principles demonstrated for related gangliosides and lactones underscore the potential of these methods to provide crucial insights into the conformational landscape of this compound.
Gd3 Lactone Ii in Experimental Disease Models Pre Clinical Focus
GD3 Lactone II in Oncological Research Models
The investigation of this compound in oncology is largely driven by its potential to modulate the immune system against cancer cells that overexpress its precursor, GD3. Gangliosides like GD3 are highly expressed on the cell surface of malignant melanomas and gliomas, playing roles in cell adhesion, migration, and proliferation. nih.govnih.gov
Role of this compound in Cancer Cell Line Studies (e.g., Glioblastoma, Melanoma)
Research has utilized this compound, particularly in the context of cancer vaccines, to elicit an immune response against GD3-positive cancer cells. In a key study, a vaccine conjugate of GD3-lactone and Keyhole Limpet Hemocyanin (KLH) was developed. nih.gov This vaccine was tested for its ability to generate antibodies that could recognize and target melanoma cells.
The antibodies generated by the GD3-lactone-KLH vaccine demonstrated strong cross-reactivity with the parent GD3 ganglioside. nih.gov Sera from vaccinated patients showed significant cell surface reactivity and complement-dependent lysis against the GD3-positive human melanoma cell line SK-Mel-28. nih.gov This indicates that this compound can effectively be used to break immune tolerance to the GD3 ganglioside, inducing antibodies that target and kill melanoma cells in vitro. While GD3 is also a major ganglioside in glioblastomas and is implicated in their growth and invasion, specific studies focusing on this compound in glioblastoma cell lines are less prevalent. nih.govnih.gov However, the principle of targeting GD3-expressing cells remains highly relevant.
| Compound | Cancer Type | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| GD3-lactone-KLH Conjugate | Melanoma | SK-Mel-28 | Induced IgM and IgG antibodies that cross-reacted with GD3 and showed complement-dependent lysis of the cancer cells. | nih.gov |
This compound Modulation of Tumorigenesis in Pre-clinical Animal Models
Building on in vitro findings, pre-clinical animal models are essential for evaluating the anti-tumor efficacy of therapies involving this compound. The development of cancer vaccines and antibody-based therapies often relies on these models to assess their impact on tumor growth and metastasis. biocytogen.com
The immunogenicity of this compound, demonstrated by its ability to induce high-titer IgM and IgG antibodies against GD3 in patients, provides a strong rationale for its use in modulating tumorigenesis. nih.gov By stimulating an immune response, such vaccines aim to control tumor growth and prevent metastasis in vivo. The generated antibodies can mediate anti-tumor effects through mechanisms like complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity. While specific outcomes of this compound treatment in animal models of melanoma or glioblastoma are part of ongoing clinical trial investigations, the foundational research supports its potential to inhibit tumorigenesis by targeting the GD3 expressed on tumor cells. cancer.gov
This compound's Impact on Cancer Cell Stemness in In Vitro Systems
The parent ganglioside GD3, along with its synthesizing enzyme GD3 synthase, has been identified as a key driver of cancer stem cell (CSC) properties, particularly in glioblastoma. nih.govnih.gov GD3 is highly expressed in glioblastoma stem-like cells, and its presence is correlated with stemness, self-renewal, and tumorigenicity. nih.govnih.gov Targeting the GD3/GD2 biosynthetic pathway has been shown to impair the oncogenic traits of cancer cells and reduce CSC marker expression. nih.gov
Given that GD3 is a marker and functional component of cancer stem cells, therapies designed to target GD3-expressing cells are inherently aimed at the CSC population. Therefore, therapeutic strategies involving this compound, such as the development of vaccines or antibody therapies, indirectly impact cancer cell stemness by targeting the broader GD3-positive cell population, which includes CSCs. nih.govnih.gov By eliminating these cells, such therapies hold the potential to overcome therapeutic resistance and prevent tumor recurrence, which are major challenges attributed to CSCs. nih.govnih.gov
| Compound/Pathway | Cancer Type | Role in Stemness | Therapeutic Implication for this compound | Reference |
|---|---|---|---|---|
| GD3 | Glioblastoma | Acts as a marker for cancer stem-like cells; promotes plasticity, clonogenicity, and tumorigenicity. | Targeting GD3-positive cells with a this compound-based therapy could eliminate the cancer stem cell population. | nih.gov |
| GD3 Synthase (GD3S) | Prostate Cancer, Breast Cancer, Glioblastoma | Considered a rate-limiting enzyme in the GD2/GD3 pathway; plays a key role in maintaining CSCs. | As a derivative of a key product of GD3S, this compound is relevant to strategies targeting this entire oncogenic pathway. | nih.gov |
This compound in Neurobiological Research Models
The role of gangliosides in the central nervous system is well-established, and dysregulation of their expression is linked to various neurobiological phenomena, including programmed cell death (apoptosis) and inflammation.
This compound Influence on Neuroinflammation Mechanisms
Neuroinflammation is a complex process involving glial cells, such as microglia and astrocytes, and is a factor in many neurodegenerative diseases and injuries. nih.gov While the direct role of this compound in neuroinflammation is not well-documented, research into other lactone compounds has shown significant anti-inflammatory effects in the central nervous system.
For instance, studies on Dehydrocostus lactone (DHC), a sesquiterpene lactone, have demonstrated its ability to inhibit microglia-mediated neuroinflammation in both in vitro and in vivo models of ischemic brain injury. nih.govnih.gov DHC was found to reduce the expression of inflammation-related factors by targeting specific enzymes. nih.govnih.gov Although these findings relate to a different class of lactones, they highlight the potential for lactone-containing compounds to modulate neuroinflammatory mechanisms. The ganglioside GD3 itself has been shown to influence the brain's tumor microenvironment by promoting the polarization of microglia and macrophages toward a pro-tumoral phenotype. nih.gov This suggests that the GD3 pathway is involved in neuroinflammatory processes, creating a rationale for investigating whether derivatives like this compound could alter these mechanisms, though direct evidence is currently lacking.
Developmental Roles of this compound in Neural Systems
While research specifically isolating the role of this compound in neural development is intricate due to its close relationship with its precursor, the ganglioside GD3, studies on GD3 provide significant insights into the potential functions of its lactone form. Gangliosides are known to be primarily located in the nervous system and are integral components of cell membranes, playing a role in cell recognition and communication. cancer.gov The expression patterns of GD3 suggest its critical involvement not only in the early stages of brain development by regulating neural stem cell (NSC) proliferation but also in later stages of neurogenesis. nih.gov
Pre-clinical studies have demonstrated that GD3 is necessary for the proper dendritic maturation of new granule neurons. nih.gov In mouse models, a deficiency in GD3 synthase—the enzyme responsible for GD3 production—leads to impaired neurogenesis, resulting in developmental and behavioral deficits. nih.gov These deficits include depressive symptoms, impaired memory, and olfactory dysfunction. nih.gov Furthermore, GD3 has been shown to be involved in the maintenance of NSCs in the postnatal brain by interacting with and stabilizing epidermal growth factor receptors (EGFRs) on the cell surface. nih.gov
Research has also uncovered a link between GD3 and mitochondrial dynamics within neural cells. GD3 is reported to regulate mitochondrial dynamics, and a lack of GD3 leads to mitochondrial fragmentation in adult-born neurons. researchgate.net This suggests that GD3, and by extension its lactone derivative, plays a role in the maturation of new neurons by influencing their mitochondrial health and function. nih.gov Given that lactonization can alter the conformation and potential binding properties of GD3, it is plausible that this compound has a distinct, yet uncharacterized, role in these neurodevelopmental processes.
This compound in Immune System Research Models
Modulation of Immune Cell Function by this compound
The ganglioside GD3, the precursor to this compound, has been shown to have immunomodulatory effects, including influencing the proliferation, activation, and apoptosis of immune cells. nih.gov GD3 is expressed on various immune cells, such as fetal thymocytes and a subset of T cells. nih.gov Studies have indicated that GD3 can have an immunosuppressive role. nih.gov For instance, melanoma-derived GD3 can suppress the maturation of Langerhans cells and promote their apoptosis. nih.gov It has also been observed that GD3 can inhibit the proliferation of murine T cells. nih.gov
While direct studies on this compound's modulation of immune cell function are limited, the known immunomodulatory properties of GD3 suggest that its lactonized form could also participate in regulating immune responses. The structural change from GD3 to this compound could potentially alter its interaction with immune cell receptors and signaling pathways, leading to a modified immunomodulatory effect.
This compound as a Target in Vaccine Development (Pre-clinical Immunogenicity)
This compound has been a focal point in the pre-clinical development of cancer vaccines, particularly for melanoma, where its precursor GD3 is abundantly expressed on the cell surface. nih.gov The rationale for using GD3 derivatives like this compound in vaccines is to enhance the immunogenicity of the parent molecule, as the human immune system often fails to mount a significant antibody response to GD3 itself. nih.govsemanticscholar.org
To further enhance the immune response, GD3 lactone has been conjugated to carrier proteins like keyhole limpet hemocyanin (KLH) and combined with immunological adjuvants. cancer.govmdpi.com Bivalent and trivalent vaccine formulations combining GD3 lactone with other ganglioside lactones (like GD2 and GM2) have also been developed to elicit a broader antibody response against tumor cells expressing these various epitopes. cancer.govcancer.gov The goal of these vaccine strategies is to induce complement-mediated cytotoxicity (CMC) and antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. cancer.gov
Table 1: Pre-clinical Immunogenicity of this compound Conjugate Vaccines
| Vaccine Component | Adjuvant/Carrier | Outcome in Pre-clinical Models |
| This compound | None | More immunogenic than GD3, inducing a higher IgM response. nih.gov |
| GD2 lactone / GD3 lactone | Keyhole Limpet Hemocyanin (KLH) | Elicits antibodies against tumor cells expressing either epitope. cancer.gov |
| GM2 lactone / GD2 lactone / GD3 lactone | Keyhole Limpet Hemocyanin (KLH) | Aims to induce antibody-dependent cell-mediated cytotoxicity (ADCC). cancer.gov |
This compound's Potential Role in Other Pre-clinical Disease Contexts
Research into the role of this compound in other pre-clinical disease models is still an emerging area. However, given the established involvement of its precursor, GD3, in cancer biology, investigations are expanding. GD3 and its synthesizing enzyme, GD3 synthase, are often upregulated in various cancers and are implicated in tumor proliferation, invasion, and metastasis. nih.gov
For example, in pancreatic cancer models, GD3 has been shown to induce apoptosis and inhibit cell adhesion. nih.gov Conversely, in other contexts, GD3 has been associated with promoting tumor growth. The differential roles of GD3 in various cancers highlight the complexity of ganglioside function. As this compound presents a structurally distinct form of GD3, it may have unique interactions and effects in different pre-clinical disease models, a subject that warrants further investigation.
Synthetic and Derivatization Strategies for Gd3 Lactone Ii and Analogs
Chemical Synthesis Approaches to GD3 Lactone II and its Stereoisomers
The chemical synthesis of gangliosides, including GD3 and its lactone forms, presents considerable challenges due to their complex oligosaccharide structures and the presence of labile functional groups. GD3 ganglioside can undergo conversion at room temperature to yield two stable lactones, designated as GD3 lactone I and this compound. guidetopharmacology.orguni.lu The formation of these lactones is believed to occur sequentially, with GD3 lactone I forming first, followed by its conversion to this compound. guidetopharmacology.orguni.lu
Structural investigations using techniques such as two-dimensional J-correlated proton NMR spectroscopy have provided insights into the likely positions of the ester linkages in these lactones. guidetopharmacology.org In GD3 lactone I, an ester linkage is most likely formed between the carboxyl group of the external sialic acid residue and the C9-OH group of the internal sialic acid residue. guidetopharmacology.org this compound is thought to possess a second ester linkage in addition to the one found in lactone I. This second linkage is likely formed between the carboxyl group of the internal sialic acid and the C2-OH group of the galactose residue. guidetopharmacology.org This results in this compound behaving as a neutral species, in contrast to GD3 lactone I which behaves as a monosialoganglioside. guidetopharmacology.orguni.lu
Total synthesis strategies for ganglioside GD3 have been developed, providing routes to the parent compound which can then be subjected to lactonization conditions. ebricmall.comchem960.commetabolomicsworkbench.org Some synthetic approaches have involved the use of glycosyl donors that already contain a lactone function within the sialyl-(2->8)-sialic acid unit, which is later hydrolyzed to yield the desired ganglioside structure. ebricmall.comchem960.com While these methods focus on the synthesis of GD3, the understanding gained from controlling glycosidic linkages and functional group transformations is relevant to the chemical synthesis of its lactone derivatives.
The synthesis of stereoisomers in complex molecules like ganglioside lactones is a critical aspect of chemical synthesis. Although detailed chemical synthetic routes specifically for isolating or synthesizing stereoisomers of this compound (beyond the distinction between lactone I and II) were not extensively detailed in the provided results, research on the stereoselective synthesis of other lactone-containing compounds, such as whisky lactones and harzianic acid stereoisomers, highlights various chemical strategies that can be employed to control stereochemistry during lactone formation and modification. nih.govnih.govguidetopharmacology.orgwikipedia.org These strategies often involve the use of chiral starting materials, stereoselective reactions, and protecting group manipulation to ensure the desired configuration at chiral centers.
Chemoenzymatic Synthesis of this compound and Related Structures
Chemoenzymatic synthesis offers a powerful alternative or complementary approach to purely chemical methods for the construction of complex glycoconjugates like gangliosides. This strategy combines the efficiency and specificity of enzymatic transformations with the versatility of chemical reactions. Chemoenzymatic protocols have been successfully applied to the synthesis of gangliosides such as GM3 and GD3, starting from precursors like lactosyl sphingosine (B13886). nih.gov These methods often utilize one-pot multienzyme (OPME) glycosylation reactions, where multiple enzymatic steps are performed sequentially in a single reaction vessel, streamlining the synthetic process. nih.gov
For instance, a chemoenzymatic strategy has been reported for the synthesis of the GD3 tetrasaccharide. chem960.com This approach typically involves the use of specific glycosyltransferases, such as sialyltransferases, to construct the oligosaccharide chain with high regioselectivity and stereoselectivity. While direct chemoenzymatic synthesis of this compound was not explicitly described in the provided search results, these methods can be employed to synthesize the GD3 precursor, which can then be chemically lactonized.
Furthermore, chemoenzymatic synthesis allows for the incorporation of modified sugar units or the introduction of functional groups at specific positions, which can be beneficial for creating analogs or facilitating subsequent derivatization. The use of lactone protection strategies in chemoenzymatic synthesis has also been demonstrated as a method to achieve regioselectivity during glycosylation reactions. invivochem.cn This involves temporarily protecting a hydroxyl group by forming a lactone, thereby directing enzymatic activity to other sites. This principle could potentially be applied in the synthesis of this compound or its precursors to control the formation of specific glycosidic linkages.
Design and Synthesis of this compound Analogs for Mechanistic Probing
The design and synthesis of this compound analogs are crucial for investigating the biological roles of this molecule and understanding the impact of its unique lactone structure on molecular interactions. Analogs with modifications to the carbohydrate structure, the lipid portion, or the lactone ring itself can provide valuable insights into structure-activity relationships.
Research has involved the synthesis of bislactam analogs of ganglioside GD3 to conduct mechanistic investigations. caldic.com These analogs, where amide bonds replace ester linkages, can help in understanding the role of the lactone carbonyl and the flexibility of the molecule. Modified glycosphingolipids, including GD3 analogs, serve as important probes in modern biological research, allowing scientists to dissect complex cellular processes involving gangliosides.
The synthesis of ganglioside analogs, such as GM3 analogs containing monofluoromethylene-linked sialoside, has incorporated lactone moieties in the donor molecules to study their influence on biological activities and conformational behavior. This highlights the utility of incorporating lactone-like structures or modifying existing lactones to probe their effects on the molecule's properties and interactions with biological targets.
Studies on the reactivity of this compound with monoclonal antibodies, such as the reduced binding of monoclonal antibody R24 to this compound compared to GD3, demonstrate that the lactonization significantly alters the molecule's conformation and accessibility of epitopes. guidetopharmacology.orguni.lu This suggests that the design of this compound analogs with targeted structural modifications could be used to further probe the specific interactions responsible for antibody binding and other biological recognition events. Analogs with altered lactone stability, different ring sizes, or modified adjacent functional groups could help elucidate the precise role of the lactone in these processes.
This compound Conjugation Techniques for Research Probes and Vaccine Candidates
Conjugation of this compound to carrier molecules is a key strategy for developing research probes and, particularly, for enhancing its immunogenicity as a vaccine candidate. Gangliosides are typically poor immunogens on their own, but covalent linkage to immunogenic carrier proteins can elicit a stronger antibody response.
GD3 lactone (GD3-L) has been extensively studied as a component of conjugate vaccines, primarily linked to carrier proteins like keyhole limpet hemocyanin (KLH). Conjugation to KLH has been shown to significantly augment the immunogenicity of gangliosides. These conjugate vaccines have advanced to clinical trials, particularly for melanoma and neuroblastoma, demonstrating the potential of targeting GD3 in cancer immunotherapy.
Various chemical techniques are employed for the conjugation of this compound to carrier proteins. One method involves reacting GD3 with amino groups present on the carrier protein in the presence of a reducing agent like sodium cyanoborohydride, which helps to stabilize the Schiff base formed between the aldehyde (generated from the ganglioside) and the amino groups.
More defined conjugation strategies have also been developed. For example, sulfhydryl-reactive maleimide (B117702) groups have been utilized as linkers to conjugate S-linked GD3 glycans to thiolated KLH. This approach allows for site-specific conjugation and better control over the structure of the resulting glycoconjugate. The choice of linker and conjugation chemistry is critical to ensure that the ganglioside epitope is properly presented to the immune system while maintaining the integrity and immunogenicity of the carrier protein.
The use of modified Tumor-Associated Carbohydrate Antigens (TACAs) like GD3-lactone in conjugate vaccines has shown promise in breaking immune tolerance and inducing robust immune responses, including the production of antibodies that cross-react with native GD3. This highlights the importance of the lactone modification in enhancing the immunogenicity and therapeutic potential of GD3-based vaccines.
Future Directions and Emerging Research Avenues for Gd3 Lactone Ii
Integration of GD3 Lactone II Research with Systems Biology and Omics Approaches
Multi-omics integration, which combines data from multiple omics datasets, can provide a more intricate and comprehensive understanding of biological responses. researchgate.netuni.lu Applying multi-omics to this compound studies could involve:
Genomics and Transcriptomics: Identifying genes involved in the synthesis, metabolism, or transport of GD3 and its lactonized forms, and how their expression is regulated in different cellular states or diseases.
Proteomics: Discovering proteins that interact with this compound or are part of signaling pathways modulated by it.
Metabolomics: Analyzing the metabolic pathways connected to ganglioside synthesis and turnover, and how this compound influences the cellular metabolic landscape.
Such integrated approaches, often involving computational modeling and data analysis, can reveal novel pathways and regulatory mechanisms influenced by this compound that would not be apparent from studying individual components in isolation. researchgate.netplos.orgarxiv.orgaps.orgnih.gov
Development of Advanced In Vitro Models for this compound Studies (e.g., Organoids, 3D Cultures)
The development and utilization of advanced in vitro models, such as organoids and 3D cell cultures, represent a significant future avenue for studying this compound. Traditional 2D cell cultures often fail to fully recapitulate the complex cellular environment and interactions found in vivo. sigmaaldrich.com 3D models, including spheroids and organoids, offer a more physiologically relevant system for studying cellular behavior, differentiation, and interactions within a tissue-like context. sigmaaldrich.comnih.gov
Organoids, derived from stem cells or primary tissues, can self-organize and mimic the cellular composition and architecture of the original organ. sigmaaldrich.comnih.gov This makes them valuable tools for studying the biological functions of molecules like this compound in a context that closely resembles the in vivo situation. For example, given the association of GD3 with neural stem cells and various cancers, organoid models of neural tissue or relevant tumors could provide insights into the role of this compound in development, disease progression, and response to therapy. researchgate.netpreprints.orgnih.gov
Studying the spatial distribution and localization of this compound within a 3D cellular structure.
Investigating the impact of this compound on cell-cell and cell-matrix interactions in a more natural environment.
Evaluating the effects of modulating this compound levels or activity on tissue development, homeostasis, or disease progression in a system that better reflects in vivo complexity.
Utilizing patient-derived organoids to study the role of this compound in specific disease contexts and potentially explore personalized therapeutic strategies. nih.govyoutube.com
Elucidation of Unexplored Biological Functions and Regulatory Networks of this compound
While GD3 is known to be involved in various cellular processes and is a target in cancer immunotherapy, the specific biological functions and regulatory networks involving its lactonized form, this compound, are less explored. Future research needs to focus on uncovering these unexplored aspects. The formation of lactone rings in gangliosides can alter their properties and interactions, suggesting that this compound may have distinct biological roles compared to native GD3 or GD3 lactone I. oup.comnih.govnih.gov
Research directions include:
Identifying specific receptors or binding partners that interact preferentially with this compound.
Investigating the downstream signaling pathways activated or modulated by this compound binding.
Exploring the potential involvement of this compound in cellular processes such as apoptosis, migration, or differentiation, which may differ from the effects of GD3.
Mapping the enzymatic pathways responsible for the formation and hydrolysis of this compound and identifying the regulatory mechanisms controlling its levels in cells and tissues.
Studying the role of this compound in specific physiological or pathological conditions where GD3 is implicated, such as cancer or neurological disorders. researchgate.netpreprints.org
Understanding the unique biological activities and the complex regulatory networks governing this compound will be crucial for determining its precise role in health and disease.
Innovative Methodologies for Studying this compound Interactions at the Molecular Level
Developing and applying innovative methodologies to study the molecular interactions of this compound is essential for gaining detailed insights into its mechanisms of action. Given that this compound interacts with lipid membranes and potentially with proteins, advanced techniques are needed to characterize these interactions at a molecular level. researchgate.netnih.govmdpi.comcore.ac.uk
Future research could employ methodologies such as:
Advanced spectroscopic techniques: Utilizing techniques like FTIR or fluorescence spectroscopy to study the interactions of this compound with lipid membranes and potentially identify conformational changes induced by these interactions. mdpi.comcore.ac.uk
Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI): Employing these label-free techniques to quantify the binding kinetics and affinity of this compound with potential protein partners or other molecules. uantwerpen.be
Isothermal Titration Calorimetry (ITC): Using ITC to measure the thermodynamics of this compound binding to other molecules, providing information on the driving forces of the interaction. uantwerpen.be
High-resolution Mass Spectrometry and Lipidomics: Developing targeted mass spectrometry approaches to accurately quantify this compound in complex biological samples and identify its interacting partners or modified forms. nih.gov
Molecular Dynamics Simulations: Utilizing computational simulations to model the behavior of this compound in lipid bilayers and its interactions with proteins at an atomic level, providing insights into dynamic processes.
These innovative methodologies will enable researchers to probe the precise nature of this compound interactions, including binding sites, affinities, and the resulting structural or functional changes.
Development of Advanced Research Tools and Probes Targeting this compound
The development of advanced research tools and probes specifically targeting this compound is crucial to facilitate its study and potential therapeutic targeting. Currently, research on ganglioside lactones, including this compound, can be challenging due to the lability of lactone derivatives and the need for milder analytical strategies. mdpi.com
Future efforts should focus on creating:
Highly specific antibodies: Developing monoclonal or polyclonal antibodies that can specifically recognize and bind to this compound, distinguishing it from GD3 and GD3 lactone I. Such antibodies would be invaluable for detection, imaging, and potentially therapeutic applications. researchgate.nettandfonline.comresearchgate.net
Fluorescent or tagged probes: Synthesizing this compound analogs conjugated to fluorescent dyes or other tags to track its localization, movement, and interactions in live cells or tissues. researchgate.netmdpi.com
Enzyme inhibitors or activators: Identifying or developing small molecules that can specifically inhibit the enzymes responsible for this compound formation or hydrolysis, or activate enzymes involved in its metabolism.
Genetic tools: Developing genetic approaches, such as CRISPR-Cas9 based methods, to manipulate the expression of enzymes or transporters involved in this compound metabolism or localization.
Improved synthetic methods: Developing more efficient and specific chemical or chemoenzymatic synthesis routes for producing pure this compound and its analogs for research purposes. nih.gov
These advanced tools and probes will significantly enhance the ability of researchers to study the biology of this compound, investigate its roles in various cellular processes, and explore its potential as a diagnostic marker or therapeutic target.
Q & A
Q. What experimental protocols are recommended for synthesizing GD3 lactone II with high regioselectivity?
To achieve regioselective synthesis of this compound, prioritize kinetic control over thermodynamic pathways. For example, use epoxide intermediates under mild acidic conditions to favor five-membered lactone formation, as six-membered rings are less feasible due to conformational strain . Validate regioselectivity via -NMR to confirm lactone ring size and -NMR to verify carbonyl positioning. Comparative TLC against known standards (e.g., 7-O-acetyl-GD3) can further confirm product identity .
Q. How can researchers characterize this compound’s structure using spectroscopic methods?
Combine mass spectrometry (MS) for molecular weight confirmation with - and -NMR to resolve lactone ring geometry and acetyl group positions. For GD3 derivatives, compare -NMR shifts between 7-O-acetyl-GD3 (δ ~2.1 ppm for acetyl protons) and 9-O-acetyl-GD3 (δ ~1.9 ppm) to distinguish regioisomers . Infrared (IR) spectroscopy can corroborate lactone carbonyl stretches (~1740 cm) and hydroxyl groups. Reference spectral databases like NIST Chemistry WebBook for validation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Use lymphocyte activation assays to assess immunomodulatory effects. For example, measure SOAT (sialate O-acetyltransferase) activity in thymocytes or peripheral blood cells using GD3 as a substrate, as SOAT catalyzes this compound formation . Apoptosis assays (e.g., Annexin V staining) can evaluate pro-apoptotic effects in GD3-expressing cancer cells, noting that 7-O-acetyl-GD3 enhances apoptosis, while 9-O-acetyl-GD3 inhibits it .
Advanced Research Questions
Q. How can contradictory data on this compound’s apoptotic effects be resolved in experimental design?
Contradictions often arise from differential O-acetylation patterns (7-O vs. 9-O). Control for acetyltransferase activity across cell types by quantifying NEU1/NEU3 enzyme levels via Western blot . Use isotope-labeled this compound to track intracellular metabolism and correlate with apoptosis via LC-MS. Replicate experiments in isogenic cell lines with CRISPR-edited sialyltransferases to isolate acetyl-specific effects .
Q. What methodologies optimize this compound-KLH conjugate vaccines for clinical translation?
Adopt a bivalent approach combining this compound-KLH with GD2 lactone-KLH, as seen in Phase II neuroblastoma trials (NCT00911560). Use OPT-821 adjuvant to enhance IgG responses, and pair with β-glucan (BG) to stimulate dendritic cells . Validate conjugate stability via MALDI-TOF to confirm KLH linkage and ELISA to quantify anti-GD3 antibody titers preclinically.
Q. How should researchers address variability in antibody responses to this compound-based vaccines?
Analyze patient HLA haplotypes to identify genetic predictors of response. Use multiplex assays to measure cytokine profiles (e.g., IFN-γ, IL-6) post-vaccination, correlating with antibody titers . Incorporate lipid nanoparticle formulations to enhance antigen presentation or explore heterologous prime-boost regimens with mRNA vaccines encoding GD3 synthase.
Q. What analytical strategies differentiate this compound from its degradation products during storage?
Implement accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify hydrolyzed products (e.g., free GD3) via retention time shifts and fragmentation patterns. For lyophilized formulations, use Karl Fischer titration to ensure residual moisture <2%, which minimizes lactone hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
